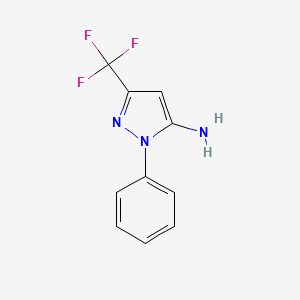

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-phenyl-5-(trifluoromethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)8-6-9(14)16(15-8)7-4-2-1-3-5-7/h1-6H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZQHBMKRKOPKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655610 | |

| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182923-55-3 | |

| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established "privileged structure" known for its diverse biological activities.[1] The introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity, making this compound a valuable building block for the development of novel therapeutic agents.[2][3] This document details its synthesis, physical and spectral properties, reactivity, and potential applications, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Chemical Identity and Physical Properties

This compound is a substituted pyrazole with the molecular formula C₁₀H₈F₃N₃.[1] Its structure consists of a central pyrazole ring substituted with a phenyl group at the N1 position, a trifluoromethyl group at the C3 position, and an amine group at the C5 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 182923-55-3 | PubChem[1] |

| Molecular Formula | C₁₀H₈F₃N₃ | PubChem[1] |

| Molecular Weight | 227.19 g/mol | PubChem[1] |

| Appearance | Yellow powder | [4] |

| Melting Point | 123-125 °C | [4] |

| Boiling Point | 325.2 ± 42.0 °C at 760 mmHg (Predicted) | [5] |

| XLogP3 | 2.5 | PubChem[1] |

| Solubility | No specific data available. Likely soluble in organic solvents like ethanol, DMSO, and DMF. | General chemical principles |

Synthesis

The synthesis of this compound typically involves the cyclization of a β-ketonitrile or a related precursor with a hydrazine derivative.[6] A common and versatile method is the condensation of a trifluoromethyl-containing β-ketonitrile with phenylhydrazine.[6]

General Experimental Protocol: Synthesis from a β-ketonitrile

A widely applicable method for the synthesis of 5-aminopyrazoles is the reaction of β-ketonitriles with hydrazines.[6] The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization to form the pyrazole ring.

Detailed Methodology:

-

Reaction Setup: To a solution of the appropriate trifluoromethylated β-ketonitrile in a suitable solvent (e.g., ethanol, acetic acid), an equimolar amount of phenylhydrazine is added.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel, to yield the pure this compound.

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl ring, the pyrazole ring proton, and the protons of the amine group.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 7.2 - 7.8 | Multiplet | Aromatic protons (Phenyl group) |

| ~ 6.0 | Singlet | C4-H of pyrazole ring |

| ~ 5.0 - 6.0 (broad) | Singlet | -NH₂ protons |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbon atoms of the phenyl and pyrazole rings, as well as the trifluoromethyl group.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 160 | C5 (attached to NH₂) |

| ~ 140 - 150 | C3 (attached to CF₃) |

| ~ 115 - 140 | Phenyl carbons |

| ~ 120 - 130 (quartet) | CF₃ (with ¹J_CF coupling) |

| ~ 90 - 100 | C4 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3250 | N-H stretch (two bands for primary amine) | -NH₂ |

| 1650 - 1580 | N-H bend | -NH₂ |

| 1600 - 1450 | C=C and C=N stretching | Aromatic and pyrazole rings |

| 1350 - 1100 | C-F stretching | -CF₃ |

| 1335 - 1250 | C-N stretch (aromatic amine) | Phenyl-N |

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 227 | [M]⁺ (Molecular ion) |

| Fragments | Loss of CF₃, phenyl group, etc. |

Reactivity

The chemical reactivity of this compound is influenced by the pyrazole ring, the phenyl group, the trifluoromethyl group, and the amino group.

-

Amino Group: The primary amine at the C5 position is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. It is a key handle for further functionalization to create libraries of derivatives for structure-activity relationship (SAR) studies.

-

Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the trifluoromethyl group and the phenyl group can influence the regioselectivity of these reactions.

-

Trifluoromethyl Group: The CF₃ group is chemically robust and generally unreactive under common synthetic conditions. Its strong electron-withdrawing nature influences the electronic properties of the pyrazole ring.

Applications in Drug Discovery and Development

Pyrazole derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this scaffold.[7] They are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][8] The presence of the trifluoromethyl group in this compound makes it an attractive starting material for the synthesis of new drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles.

Derivatives of this compound could potentially target a variety of biological pathways. For instance, aminopyrazole scaffolds have been investigated as inhibitors of various kinases, which are key players in cell signaling pathways implicated in cancer and inflammatory diseases.

Safety and Handling

Based on aggregated GHS information, this compound is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the field of drug discovery. Its synthesis is achievable through established synthetic routes, and its structure provides multiple points for further chemical modification. The combination of the privileged pyrazole scaffold with the beneficial properties of the trifluoromethyl group makes it an important building block for the development of new therapeutic agents. Further research to fully elucidate its biological activities and mechanism of action is warranted.

References

- 1. Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. RU2642924C1 - Method of producing 5-phenyl-3- (trifluoromethyl) -1n-pyrazole-4-amine - Google Patents [patents.google.com]

- 5. CAS#:78119-07-0 | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-5-amine | Chemsrc [chemsrc.com]

- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic properties of the novel heterocyclic compound, 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the synthesis and characterization of fluorinated pyrazole derivatives.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate and comprehensive spectroscopic data is paramount for its unambiguous identification, purity assessment, and for predicting its chemical behavior. This guide presents a summary of its key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—along with the experimental protocols for data acquisition.

Spectroscopic Data

While a complete, experimentally verified dataset for this compound is not publicly available in the form of peer-reviewed articles, this section provides predicted data and analysis based on the known spectroscopic behavior of structurally similar compounds. The data presented here serves as a reference for researchers working on the synthesis and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide crucial information about the electronic environment of the hydrogen, carbon, and fluorine atoms, respectively.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6-7.8 | m | 2H | Phenyl H (ortho) |

| ~7.4-7.5 | m | 2H | Phenyl H (meta) |

| ~7.2-7.3 | m | 1H | Phenyl H (para) |

| ~6.0 | s | 1H | Pyrazole H4 |

| ~5.5 | br s | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 | Pyrazole C5-NH₂ |

| ~140 (q) | Pyrazole C3-CF₃ |

| ~138 | Phenyl C1 |

| ~129 | Phenyl C (meta) |

| ~127 | Phenyl C (para) |

| ~122 (q) | CF₃ |

| ~120 | Phenyl C (ortho) |

| ~95 | Pyrazole C4 |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -62 | s | CF₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-N, and C-F bonds.

Table 4: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1620-1580 | Strong | C=C stretch (aromatic and pyrazole rings) |

| 1550-1500 | Strong | N-H bend |

| 1350-1100 | Strong | C-F stretch |

| 1300-1200 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₈F₃N₃), the molecular ion peak [M]⁺ would be expected at m/z 227.19.

Table 5: Predicted Mass Spectrometry Data

| m/z | Possible Fragment |

| 227 | [M]⁺ |

| 208 | [M - F]⁺ |

| 158 | [M - CF₃]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

-

¹⁹F NMR: Acquire the spectrum with proton decoupling. The chemical shifts should be referenced to an external standard like CFCl₃.

IR Spectroscopy

-

Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a Nujol mull can be prepared.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Sample Introduction: Introduce the sample directly or via a gas or liquid chromatograph.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the characterization of this compound. It is anticipated that this information will be a valuable resource for researchers in the synthesis and application of this and related fluorinated pyrazole compounds, facilitating further discovery and development in the fields of medicine and materials science.

An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a fluorinated pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance the metabolic stability and binding affinity of molecules to biological targets.[1] This document outlines a detailed experimental protocol for its synthesis, presents its physicochemical properties, and describes the analytical techniques for its characterization.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and quality control.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈F₃N₃ | PubChem[2] |

| Molecular Weight | 227.19 g/mol | PubChem[2] |

| IUPAC Name | 1-phenyl-3-(trifluoromethyl)pyrazol-5-amine | PubChem[2] |

| CAS Number | 182923-55-3 | PubChem[2] |

| Computed XLogP3 | 2.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

Synthesis Protocol

The synthesis of this compound is typically achieved through a cyclocondensation reaction between a β-ketoester, ethyl 4,4,4-trifluoro-3-oxobutanoate (ethyl trifluoroacetoacetate), and phenylhydrazine. This method is a variation of the well-established Knorr pyrazole synthesis.

Reaction Scheme:

A schematic of the synthesis reaction.

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq.) in absolute ethanol.

-

Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1.1 eq.) dropwise at room temperature. A slight exotherm may be observed.

-

Acid Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.

Characterization Data

The structural confirmation and purity assessment of the synthesized compound are performed using various spectroscopic techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

| ¹H NMR (Expected Chemical Shifts) | ¹³C NMR (Expected Chemical Shifts) |

| Phenyl-H: δ 7.2-7.6 ppm (m, 5H) | Phenyl C: δ 120-140 ppm |

| Pyrazole-H: δ 5.8-6.0 ppm (s, 1H) | Pyrazole C-NH₂: δ ~150 ppm |

| NH₂: δ 3.5-4.5 ppm (br s, 2H) | Pyrazole C-CF₃: δ ~145 ppm (q) |

| Pyrazole CH: δ ~95 ppm | |

| CF₃: δ ~120 ppm (q) |

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 |

| C-H stretch (aromatic) | 3000-3100 |

| C=N stretch (pyrazole ring) | 1550-1650 |

| C=C stretch (aromatic) | 1450-1600 |

| C-F stretch (trifluoromethyl) | 1100-1300 |

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Ion | Expected m/z |

| [M]⁺ | ~227.07 |

| [M-CF₃]⁺ | ~158.07 |

| [C₆H₅N₂]⁺ | ~105.06 |

| [C₆H₅]⁺ | ~77.04 |

Experimental and Characterization Workflow

The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is confirmed.

A flowchart of the experimental and characterization process.

Logical Relationships in Characterization

The characterization techniques are employed in a complementary manner to build a complete picture of the synthesized molecule.

The logical flow of structural confirmation.

This technical guide provides a foundational framework for the synthesis and characterization of this compound. Researchers and scientists can utilize this information for the efficient production and reliable analysis of this important heterocyclic compound in the pursuit of novel therapeutic agents.

References

The Core Mechanism of Action of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is primarily recognized as a chemical intermediate, its core structure is the foundation for a significant class of neuroactive compounds, most notably the phenylpyrazole insecticides. This technical guide delves into the well-established mechanism of action of this class of compounds, using the extensively studied insecticide, fipronil, as a primary exemplar. The core activity of these molecules lies in their ability to potently and selectively modulate invertebrate ion channels, leading to potent insecticidal effects. This document provides a comprehensive overview of the molecular targets, signaling pathways, quantitative efficacy, and the experimental protocols used to elucidate this mechanism of action.

Introduction

The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemical research, known for its synthetic accessibility and its presence in a wide array of biologically active compounds.[1] The 1-phenyl-3-(trifluoromethyl)-pyrazole core is of particular interest as it forms the chemical backbone of the fiprole class of insecticides.[2][3] Fipronil, the most prominent member of this class, was developed to combat rising insecticide resistance and has become one of the most widely used pesticides.[2][4] Its efficacy stems from a neurotoxic mechanism that is highly selective for insects over mammals.[5][6] This guide will explore the intricate details of this mechanism, providing valuable insights for researchers in neurotoxicology, insecticide development, and ion channel pharmacology.

Core Mechanism of Action: Targeting Invertebrate GABA and Glutamate-Gated Chloride Channels

The primary mode of action for phenylpyrazole insecticides is the disruption of the central nervous system in insects by targeting ligand-gated chloride channels.[2][4][6]

2.1. Primary Molecular Target: GABA-A Receptors

The main target of fipronil and related phenylpyrazoles is the γ-aminobutyric acid (GABA)-gated chloride channel, also known as the GABA-A receptor.[7][8][9] GABA is the primary inhibitory neurotransmitter in the central nervous system.[10][11] When GABA binds to its receptor, it opens a transmembrane chloride ion channel, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory or "calming" effect.[10][12]

Phenylpyrazoles act as non-competitive antagonists of the GABA-A receptor.[5][13] They bind to a site within the chloride channel pore, distinct from the GABA binding site itself.[14] This binding physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor.[6][9] The loss of this inhibitory signal leads to uncontrolled neuronal firing and hyperexcitation of the insect's central nervous system.[5][6]

2.2. Secondary Molecular Target in Invertebrates: Glutamate-Gated Chloride Channels (GluCls)

A key factor in the selective toxicity of phenylpyrazoles is their interaction with glutamate-gated chloride channels (GluCls).[2][6] These channels, which are also inhibitory, are found in the nervous systems of invertebrates but are absent in mammals.[2] Fipronil is a potent blocker of insect GluCls, further contributing to the hyperexcitation of the insect nervous system and its overall insecticidal activity.[1][2]

2.3. Basis for Selective Toxicity

The selective toxicity of phenylpyrazole insecticides towards insects over mammals is a critical aspect of their utility and is based on two main factors:

-

Differential Binding Affinity: Fipronil exhibits a significantly higher binding affinity for insect GABA receptors compared to their mammalian counterparts.[7][8] This is reflected in the much lower concentrations of the insecticide required to block insect receptors.

-

Presence of an Insect-Specific Target: The targeting of GluCls, which are not present in vertebrates, provides an additional layer of selectivity.[2][6]

Signaling Pathways and Physiological Effects

The primary signaling event is the direct blockage of ion channels. The downstream consequences of this action are profound, leading to a cascade of physiological effects that result in the death of the insect.

3.1. Primary Signaling Pathway: Disruption of Inhibitory Neurotransmission

The binding of phenylpyrazoles to GABA-A and GluCl receptors directly interrupts the normal flow of chloride ions. This disruption of inhibitory signaling is the core of their neurotoxic effect.

References

- 1. Fipronil modulation of glutamate-induced chloride currents in cockroach thoracic ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fipronil Triggers Immunotoxicity Through Reactive Oxygen Species-Driven Mitochondrial Apoptosis in Thymocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]

- 6. Fipronil modulation of GABAA receptor single-channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Proteomic analysis of fipronil-induced molecular defects in spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

A Comprehensive Technical Guide to the Biological Screening of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological screening of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from closely related analogs to project its potential biological activities, focusing on anticancer, anti-inflammatory, and antimicrobial screening. Detailed experimental protocols for key assays are provided to facilitate further research and evaluation of this compound and its derivatives. This document aims to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. The incorporation of a phenyl group, a trifluoromethyl moiety, and an amine substituent on the pyrazole ring, as seen in this compound, suggests a high potential for diverse pharmacological activities. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates. This guide outlines a strategic approach to the biological screening of this compound, leveraging data from analogous structures to inform the selection of relevant assays and potential mechanisms of action.

Projected Biological Activities and Screening Strategy

Based on the biological activities reported for structurally similar pyrazole derivatives, a tiered screening approach is recommended for this compound. The primary areas of investigation should include anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed screening cascade for anticancer activity is as follows:

Experimental Workflow: Anticancer Screening

Caption: Workflow for anticancer activity screening.

Anti-inflammatory Activity

The pyrazole scaffold is present in several well-known anti-inflammatory drugs. Evaluation of the anti-inflammatory potential of this compound should focus on key enzymes in the inflammatory cascade.

Experimental Workflow: Anti-inflammatory Screening

Caption: Workflow for anti-inflammatory activity screening.

Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have shown promise in this area.

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for antimicrobial activity screening.

Quantitative Data from Analogous Compounds

Table 1: Anticancer Activity of Phenyl-Trifluoromethyl-Pyrazole Analogs

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 (Breast) | 81.48 ± 0.89 | [1] |

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | CFPAC-1 (Pancreatic) | >100 | [1] |

| Pyrazole-substituted derivatives | K562 (Leukemia) | 0.021 | [2] |

| Pyrazole-substituted derivatives | A549 (Lung) | 0.69 | [2] |

| N-[4-(5-anthracen-9-yl-3-trifluoromethyl-pyrazol-1-yl)phenyl]-aminosulfonamide | S. aureus | - | [3] |

Table 2: Anti-inflammatory Activity of Phenyl-Trifluoromethyl-Pyrazole Analogs

| Compound/Derivative | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline derivatives | Lipoxygenase Inhibition | 0.68 - 4.45 | - | |

| Pyrazole derivatives | COX-2 Inhibition | 0.038 - 0.061 | 13.10 - 22.21 | [4] |

Table 3: Antimicrobial Activity of Phenyl-Trifluoromethyl-Pyrazole Analogs

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives | S. aureus | 0.78 - 3.125 | [5] |

| 1-Hetaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles | Gram-positive & Gram-negative bacteria | Comparable to commercial antibiotics | [6] |

| N-(trifluoromethyl)phenyl substituted pyrazole derivatives | MRSA | 0.78 | [7] |

Detailed Experimental Protocols

The following are detailed protocols for the primary screening assays recommended for this compound.

Anticancer Screening: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116, A549)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should not exceed 0.5%.

-

Remove the overnight culture medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

Anti-inflammatory Screening: In Vitro COX Inhibition Assay

This assay determines the ability of the compound to inhibit COX-1 and COX-2 enzymes.[8]

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., ADHP)

-

Heme

-

This compound (dissolved in DMSO)

-

Celecoxib (selective COX-2 inhibitor) and a non-selective NSAID as controls

-

96-well black plates

-

Fluorometric microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, heme, and the fluorometric probe in each well of a 96-well plate.

-

Add serial dilutions of the test compound or control inhibitors to the wells.

-

Add the COX-1 or COX-2 enzyme to the respective wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of time.

-

Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

-

Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index (IC50 COX-1 / IC50 COX-2).

Antimicrobial Screening: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.[9][10][11]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound (dissolved in DMSO)

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Sterile 96-well plates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Prepare two-fold serial dilutions of the test compound in MHB directly in the 96-well plate.

-

Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be elucidated, based on the activities of analogous compounds, several pathways are of high interest for investigation.

Anticancer Signaling Pathways

Many pyrazole-based anticancer agents function as kinase inhibitors.[12] Therefore, the screening of this compound should include an assessment of its effect on key cancer-related signaling pathways.

Caption: Potential anticancer signaling pathways targeted by pyrazole derivatives.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of pyrazole derivatives are often mediated through the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[13]

Caption: Potential anti-inflammatory signaling pathway involving NF-κB.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Although direct biological data for this specific compound is limited, the extensive research on analogous pyrazole derivatives strongly suggests its potential as an anticancer, anti-inflammatory, and antimicrobial agent. This technical guide provides a comprehensive framework for the initial biological screening of this compound, including detailed experimental protocols and insights into potential mechanisms of action and signaling pathways. The presented information is intended to accelerate the research and development efforts aimed at unlocking the full therapeutic potential of this and related pyrazole derivatives. Further investigation is warranted to confirm these projected activities and to fully characterize the pharmacological profile of this compound.

References

- 1. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. meddocsonline.org [meddocsonline.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

An In-depth Technical Guide to 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS Number: 182923-55-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, outlines a plausible synthetic route with a detailed experimental protocol, and discusses its potential biological activities, with a focus on kinase inhibition. All quantitative data is presented in structured tables, and key processes are visualized through workflow and pathway diagrams to facilitate understanding for research and development professionals.

Introduction

This compound belongs to the 5-aminopyrazole class of heterocyclic compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The incorporation of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability. The presence of both the phenyl ring and the amine group provides versatile points for further chemical modification, making this compound a valuable building block for creating libraries of potential drug candidates.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These properties are essential for its handling, formulation, and application in experimental settings.[1]

| Property | Value |

| CAS Number | 182923-55-3 |

| Molecular Formula | C₁₀H₈F₃N₃ |

| Molecular Weight | 227.19 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)N |

| InChI Key | ATZQHBMKRKOPKS-UHFFFAOYSA-N |

| Topological Polar Surface Area | 43.8 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| XLogP3 | 2.5 |

Synthesis and Experimental Protocols

The most common and versatile method for synthesizing 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative. For the target compound, this involves the reaction of phenylhydrazine with a trifluoromethylated β-ketonitrile.

Synthetic Pathway

The synthesis proceeds via a cyclocondensation reaction between Phenylhydrazine (1) and 4,4,4-trifluoro-3-oxobutanenitrile (2) . The reaction is typically catalyzed by an acid and involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization to form the pyrazole ring (3) .

Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol based on well-established procedures for analogous 5-aminopyrazole syntheses.

-

Reaction Setup: To a solution of 4,4,4-trifluoro-3-oxobutanenitrile (1.0 eq) in absolute ethanol (5 mL per mmol of nitrile), add phenylhydrazine (1.05 eq).

-

Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Isolation: Pour the concentrated residue into ice-cold water. A solid precipitate should form.

-

Purification: Collect the crude product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Biological Activity and Potential Mechanism of Action

While extensive biological data for this compound is not widely published, patent literature indicates that the compound has been screened in kinase profiling assays.[2] Many pyrazole derivatives are known to function as kinase inhibitors, which are crucial regulators of cellular signaling pathways often implicated in diseases like cancer.

Kinase Inhibition

Kinases, particularly Receptor Tyrosine Kinases (RTKs), are key targets in modern drug discovery. They initiate signaling cascades that control cell growth, proliferation, and survival. The general mechanism of an RTK inhibitor involves binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

Representative Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

The diagram below illustrates a generic RTK signaling pathway and the putative point of inhibition by a kinase inhibitor such as this compound.

Analytical Data

| Analytical Method | Expected Observations |

| ¹H NMR | Phenyl Protons: Multiplets in the range of δ 7.2-7.8 ppm. Pyrazole CH: A singlet around δ 6.0-6.5 ppm. Amine NH₂: A broad singlet, chemical shift can vary (e.g., δ 3.5-5.0 ppm) depending on solvent and concentration. |

| ¹³C NMR | Phenyl Carbons: Signals between δ 118-140 ppm. Pyrazole C3 & C5: Signals typically between δ 140-160 ppm. The carbon attached to the -CF₃ group (C3) will show coupling with fluorine. Pyrazole C4: Signal around δ 90-100 ppm. CF₃ Carbon: A quartet due to C-F coupling, with a chemical shift around δ 120-125 ppm. |

| Mass Spec (EI) | Molecular Ion (M⁺): Expected at m/z = 227. |

| FT-IR (KBr) | N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ (amine). C=C & C=N Stretching: Bands in the 1500-1650 cm⁻¹ region. C-F Stretching: Strong absorption bands in the 1100-1300 cm⁻¹ region. |

Experimental Workflow: Kinase Inhibition Assay

To experimentally validate the kinase inhibitory activity of this compound, a standard in vitro kinase assay can be performed.

References

An In-Depth Technical Guide to 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

InChIKey: ATZQHBMKRKOPKS-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of extensive research data specifically on this molecule, this guide also incorporates information on closely related pyrazole derivatives to provide a broader context for its potential applications and characteristics.

Physicochemical Properties

A summary of the key computed physicochemical properties for this compound is presented below. These properties are crucial for understanding the compound's behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈F₃N₃ | PubChem[1] |

| Molecular Weight | 227.19 g/mol | PubChem[1] |

| IUPAC Name | 1-phenyl-3-(trifluoromethyl)pyrazol-5-amine | PubChem[1] |

| CAS Number | 182923-55-3 | PubChem[1] |

| Topological Polar Surface Area | 43.8 Ų | PubChem[1] |

| Complexity | 238 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Synthesis Protocols

A common strategy for the synthesis of 5-aminopyrazoles involves the reaction of β-ketonitriles with hydrazines. For trifluoromethyl-containing pyrazoles, a typical precursor would be a trifluoromethyl-β-ketonitrile.

A plausible synthetic workflow is outlined below. This is a generalized representation and would require optimization for specific yields and purity.

Caption: Generalized synthetic workflow for pyrazole formation.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of pyrazole have demonstrated a wide range of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

For instance, some pyrazole derivatives are known to act as inhibitors of key signaling enzymes such as kinases. The general mechanism of a kinase inhibitor involves blocking the action of a protein kinase, which in turn modulates downstream signaling pathways involved in cell proliferation, differentiation, and survival.

The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by a pyrazole-based kinase inhibitor.

Caption: Hypothetical kinase inhibition signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, a series of in vitro and in vivo experiments would be necessary. Below are generalized protocols for common assays used in drug discovery.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method to determine the inhibitory activity of a compound against a specific protein kinase.

-

Reagents and Materials:

-

This compound (test compound)

-

Recombinant human kinase

-

Kinase substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

384-well microplates

-

Plate reader

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

Add the kinase, substrate, and assay buffer to the wells of the microplate.

-

Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Incubate for the required time for signal development.

-

Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic or cytostatic effects of a compound on cultured cancer cells.

-

Reagents and Materials:

-

This compound (test compound)

-

Human cancer cell line (e.g., HeLa, A549)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

-

-

Procedure:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in the incubator.

-

Prepare a serial dilution of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle-treated controls.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

-

The workflow for a typical in vitro biological evaluation is depicted below.

Caption: Workflow for in vitro biological evaluation.

Conclusion

This compound represents a molecule with potential for further investigation in the field of drug discovery, given the established biological significance of the pyrazole scaffold. While specific data on this compound is sparse, the provided physicochemical properties, generalized synthetic strategies, and potential biological evaluation protocols offer a foundational framework for researchers and scientists. Further studies are warranted to elucidate its specific biological targets, mechanism of action, and therapeutic potential.

References

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine molecular weight and formula

An In-depth Technical Guide on 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

This guide provides detailed information on the molecular properties of this compound, a compound of interest to researchers, scientists, and professionals in drug development.

Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₈F₃N₃[1] |

| Molecular Weight | 227.19 g/mol [1][2] |

| IUPAC Name | 1-phenyl-3-(trifluoromethyl)pyrazol-5-amine[1] |

| CAS Number | 182923-55-3[1] |

Structural and Chemical Relationships

The relationship between the compound's name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this logical connection.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of Trifluoromethyl Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethyl pyrazole scaffold is a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. The incorporation of the trifluoromethyl group often enhances metabolic stability, binding affinity, and lipophilicity, making these compounds attractive candidates for drug discovery. This technical guide provides an in-depth exploration of the known biological targets of trifluoromethyl pyrazole compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to facilitate further research and development in this promising area.

Core Biological Targets and Quantitative Activity

Trifluoromethyl pyrazole derivatives have demonstrated activity against a range of biological targets, from enzymes involved in inflammation to proteins regulating cell growth and microbial viability. The following tables summarize the quantitative data for the inhibitory and binding activities of representative compounds.

Cyclooxygenase (COX) Inhibition

A primary and well-established target of trifluoromethyl pyrazole compounds is the cyclooxygenase (COX) enzyme, with isoforms COX-1 and COX-2 playing crucial roles in inflammation and pain.

| Compound | Target | IC50 | Selectivity Index (COX-1/COX-2) | Reference(s) |

| Celecoxib | COX-2 | 40 nM | 375 | [1][2] |

| SC-560 | COX-1 | 9 nM | 0.0014 | [3][4][5][6] |

| SC-560 | COX-2 | 6.3 µM | [3][4][6] | |

| Compound 3b (pyrazole-carboxamide) | COX-1 | 0.46 µM | 0.12 | [7] |

| Compound 3b (pyrazole-carboxamide) | COX-2 | 3.82 µM | [7] | |

| Compound 3g (pyrazole-carboxamide) | COX-1 | 4.45 µM | 1.68 | [7] |

| Compound 3g (pyrazole-carboxamide) | COX-2 | 2.65 µM | [7] | |

| Compound 3d (pyrazole-carboxamide) | COX-1 | 5.63 µM | 1.14 | [7] |

| Compound 3d (pyrazole-carboxamide) | COX-2 | 4.92 µM | [7] |

Anticancer and Antiproliferative Activity

Several trifluoromethyl pyrazole compounds have been investigated for their potential as anticancer agents, targeting various aspects of cancer cell biology, including tubulin polymerization and receptor tyrosine kinases.

| Compound | Cell Line | IC50 | Target/Mechanism of Action | Reference(s) |

| Compound 23 (Combretastatin-(trifluoromethyl)pyrazole hybrid) | MCF-7 | Not specified | Tubulin polymerization inhibitor | [8][9] |

| Compound 5b (pyrazole derivative) | Not specified | 7.30 µM | Tubulin polymerization inhibitor | [10] |

| Compound 3a (pyrazole-carboxamide) | CaCo-2, MCF-7, Hep3B, HepG2 | 43.01–58.04 µM | Cytotoxicity | [11] |

| Compound 3b (thiazolo[4,5-d]pyrimidine derivative) | C32 (melanoma) | 24.4 µM | Cytotoxicity | [12] |

| Compound 3b (thiazolo[4,5-d]pyrimidine derivative) | A375 (melanoma) | 25.4 µM | Cytotoxicity | [12] |

Other Notable Biological Targets

The therapeutic reach of trifluoromethyl pyrazole compounds extends beyond COX inhibition and anticancer activity.

| Compound | Target | Activity Type | Quantitative Data (Ki/IC50) | Reference(s) |

| Novel Pyrazole Compounds | TGF-β Type I Receptor Kinase | Inhibitor | Ki as low as 15 nM | [13] |

| Diheteroaryl-substituted pyrazole 1 | TGF-β Type I Receptor Kinase | Inhibitor | IC50 = 51 nM | [14] |

| Compound 6 (PTP derivative) | Adenosine A3 Receptor (hA3) | Antagonist | Ki = 11 nM | [15][16] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing drug discovery. The following sections provide methodologies for key assays cited in the evaluation of trifluoromethyl pyrazole compounds.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the potency and selectivity of compounds for inhibiting the COX-1 and COX-2 isoforms.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Test compound (dissolved in DMSO)

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

-

96-well microplate

-

Microplate reader

Procedure:

-

To each well of a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme.

-

Add 10 µL of the test compound at various concentrations to the inhibitor wells. For the 100% initial activity wells, add 10 µL of the vehicle (DMSO).

-

Incubate the plate for 5 minutes at 25°C.

-

Initiate the reaction by adding 20 µL of arachidonic acid solution.

-

Immediately add 20 µL of TMPD solution.

-

Measure the absorbance at 590 nm at multiple time points to determine the reaction rate.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

After the incubation period, add 28 µL of MTT solution to each well and incubate for 1.5 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Incubate the plate for 15 minutes at 37°C with shaking to ensure complete dissolution.

-

Measure the absorbance at a test wavelength of 492 nm using a microplate reader.[17]

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the assembly of microtubules from purified tubulin.

Principle: The polymerization of tubulin into microtubules is monitored by the increase in fluorescence of a reporter molecule that incorporates into the growing microtubules.

Materials:

-

Purified tubulin protein

-

Tubulin polymerization buffer

-

Fluorescent reporter

-

Test compound (dissolved in DMSO)

-

Positive control (e.g., colchicine)

-

Fluorometer

Procedure:

-

Prepare a reaction mixture containing purified tubulin protein (e.g., 2 mg/mL) in polymerization buffer.

-

Add the test compound at various concentrations or a vehicle control (DMSO) to the reaction mixture. A positive control like colchicine should also be included.

-

Incubate the mixture at 37°C to initiate tubulin polymerization.

-

Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 60 minutes) using a fluorometer.[10]

-

Plot the fluorescence intensity versus time to generate polymerization curves.

-

Determine the effect of the compound on the rate and extent of tubulin polymerization. The IC50 value can be calculated as the concentration of the compound that inhibits tubulin polymerization by 50%.[10]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways in which the molecular targets are involved is crucial for elucidating the mechanism of action of trifluoromethyl pyrazole compounds.

COX-2 Signaling Pathway in Inflammation

Celecoxib and other selective COX-2 inhibitors target the inflammatory cascade by preventing the production of prostaglandins.

Caption: Inhibition of the COX-2 signaling pathway by trifluoromethyl pyrazole compounds like celecoxib.

TGF-β Signaling Pathway in Cell Proliferation and Fibrosis

Certain pyrazole compounds have been shown to inhibit the TGF-β type I receptor kinase, thereby blocking downstream signaling involved in cell growth, differentiation, and fibrosis.

Caption: Inhibition of the TGF-β signaling pathway by trifluoromethyl pyrazole kinase inhibitors.

Experimental Workflow for Cytotoxicity Screening

The process of identifying potential anticancer compounds often follows a standardized workflow, from initial screening to the determination of potency.

Caption: A typical experimental workflow for screening trifluoromethyl pyrazole compounds for cytotoxicity.

This guide provides a comprehensive overview of the current understanding of the biological targets of trifluoromethyl pyrazole compounds. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on this versatile chemical scaffold. Further exploration into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly unveil new therapeutic opportunities.

References

- 1. apexbt.com [apexbt.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Influence of the 1-(3-Trifluoromethyl-Benzyl)-1H-Pyrazole-4-yl Moiety on the Adenosine Receptors Affinity Profile of Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Influence of the 1-(3-Trifluoromethyl-Benzyl)-1H-Pyrazole-4-yl Moiety on the Adenosine Receptors Affinity Profile of Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MTT (Assay protocol [protocols.io]

The Phenylpyrazole Core: A Privileged Scaffold in Drug Discovery - A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The phenylpyrazole scaffold has emerged as a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of biological activities. Its derivatives have been successfully developed as potent anticancer, antimicrobial, and insecticidal agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenylpyrazole derivatives, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics and agrochemicals. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the critical signaling pathways modulated by this versatile heterocyclic system.

Anticancer Activity of Phenylpyrazole Derivatives

Phenylpyrazole derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including uncontrolled proliferation and evasion of apoptosis. The core structure allows for extensive modification at several positions, profoundly influencing their cytotoxic and enzyme-inhibitory activities.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of phenylpyrazole derivatives is intricately linked to the nature and position of substituents on both the pyrazole and phenyl rings. Key SAR observations include:

-

Substitutions on the N-phenyl ring: The electronic and steric properties of substituents on the N-phenyl ring are critical for activity. Electron-withdrawing groups, such as halogens (Cl, Br) or trifluoromethyl (CF3), often enhance cytotoxicity. The position of these substituents also plays a crucial role, with para-substitution frequently leading to optimal activity.

-

Substitutions at the 3- and 5-positions of the pyrazole ring: The groups at these positions significantly impact the molecule's interaction with biological targets. Bulky aromatic or heteroaromatic rings at the 3- and 5-positions are often favored. For instance, the presence of a substituted phenyl or pyridinyl ring can lead to potent inhibition of protein kinases.

-

Introduction of flexible side chains: The incorporation of side chains, particularly those containing nitrogen atoms, at various positions of the pyrazole ring has been shown to enhance antitumor activity. These chains can improve solubility and provide additional interaction points with target proteins.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative phenylpyrazole derivatives against various cancer cell lines, providing a quantitative basis for SAR analysis.

| Compound ID | R1 (at N1-phenyl) | R3 (at pyrazole) | R5 (at pyrazole) | Cancer Cell Line | IC50 (µM) | Reference |

| PPZ-1 | 4-Cl | Phenyl | CH3 | MCF-7 (Breast) | 5.2 | [1] |

| PPZ-2 | 2,4-diCl | 4-Methoxyphenyl | H | HeLa (Cervical) | 7.8 | [1] |

| PPZ-3 | 4-CF3 | 3-Pyridyl | H | A549 (Lung) | 3.1 | [2] |

| PPZ-4 | 4-F | Thiophen-2-yl | Phenyl | HT-29 (Colon) | 9.5 | [3] |

| PPZ-5 | 2,6-diCl-4-CF3 | CN | NH2 | PC-3 (Prostate) | 12.3 | [3] |

| PPZ-6 | 4-OCH3 | Indole-3-yl | H | HepG2 (Liver) | 6.5 | [4] |

Targeted Signaling Pathways

Phenylpyrazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, survival, and angiogenesis. Two prominent targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Myeloid Cell Leukemia 1 (MCL-1).

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Phenylpyrazole derivatives have been shown to inhibit VEGFR-2, thereby blocking downstream signaling cascades.

Caption: Phenylpyrazole derivatives inhibit the VEGFR-2 signaling pathway.

MCL-1 is an anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common mechanism for cancer cells to evade apoptosis. Certain phenylpyrazole derivatives can downregulate MCL-1, thereby promoting programmed cell death.

Caption: Phenylpyrazoles promote apoptosis by inhibiting MCL-1.

Antimicrobial Activity of Phenylpyrazole Derivatives

The phenylpyrazole scaffold is also a valuable pharmacophore in the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.

Structure-Activity Relationship (SAR) Insights

Key structural features influencing the antimicrobial potency of phenylpyrazole derivatives include:

-

Lipophilicity and Substituents on the Phenyl Rings: The overall lipophilicity of the molecule, often modulated by substituents on the phenyl rings at the 1-, 3-, and 5-positions, is a critical determinant of antibacterial activity. Halogen substitutions are frequently beneficial.

-

Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as thiazole or oxadiazole, can broaden the antimicrobial spectrum and enhance potency.

-

Side Chains at the 4-position: Introduction of various functional groups at the 4-position of the pyrazole ring can significantly modulate activity. For example, the presence of a bromoacetyl moiety has been shown to be advantageous for antifungal activity.[5]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected phenylpyrazole derivatives against various microbial strains.

| Compound ID | R1 (at N1-phenyl) | R3 (at pyrazole) | R4 (at pyrazole) | R5 (at pyrazole) | Microorganism | MIC (µg/mL) | Reference |

| PPZ-A1 | 4-Cl | Phenyl | H | CH3 | S. aureus | 8 | [6] |

| PPZ-A2 | 2,4-diCl | Phenyl | H | CH3 | E. coli | 16 | [6] |

| PPZ-A3 | 4-F | 4-Fluorophenyl | H | H | C. albicans | 4 | [6] |

| PPZ-A4 | H | Phenyl | COCH2Br | CONHPh | A. niger | 2 | [5] |

| PPZ-A5 | 4-Br | Phenyl | H | Thiazol-2-yl | B. subtilis | 4 | [7] |

Insecticidal Activity of Phenylpyrazole Derivatives

Phenylpyrazoles are a major class of broad-spectrum insecticides, with fipronil being the most well-known example.[8] They are highly effective against a wide range of agricultural and public health pests.

Mechanism of Action

The primary mode of action of phenylpyrazole insecticides is the blockade of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[8] GABA is the main inhibitory neurotransmitter in insects. By blocking the chloride ion influx, phenylpyrazoles cause hyperexcitation of the insect's nervous system, leading to paralysis and death.[8] The selectivity of these insecticides arises from their higher affinity for insect GABA receptors compared to mammalian receptors.[8]

Caption: Phenylpyrazole insecticides block GABA-gated chloride channels.

Structure-Activity Relationship (SAR) Insights

The insecticidal efficacy of phenylpyrazoles is highly dependent on their chemical structure:

-

Substituents on the N-phenyl ring: A 2,6-dichloro-4-trifluoromethylphenyl group, as seen in fipronil, is optimal for high insecticidal activity.

-

Substituents at the 3-position: A cyano group at the 3-position is a common feature in highly active insecticidal phenylpyrazoles.

-

Substituents at the 4-position: A trifluoromethylsulfinyl group at this position, as in fipronil, is crucial for potent activity.

-

Substituents at the 5-position: An amino group at the 5-position contributes significantly to the insecticidal properties.

Quantitative Data: Insecticidal Activity

The following table provides the median lethal concentration (LC50) values for fipronil against various insect species.

| Compound | Insect Species | LC50 | Reference |

| Fipronil | Plutella xylostella (Diamondback moth) | 1.43 mg/L | [9] |

| Fipronil | Ceriodaphnia dubia (Water flea) | 17.7 µg/L | [10] |

| Fipronil | Aedes aegypti (Yellow fever mosquito) | 0.0024 mg/L | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of phenylpyrazole derivatives.

Synthesis of 1,3,5-Trisubstituted Phenylpyrazoles

A general and widely used method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-diketone with a phenylhydrazine derivative.

General Procedure:

-

To a solution of the substituted phenylhydrazine hydrochloride (1.0 mmol) in ethanol (10 mL), add the 1,3-diketone (1.1 mmol).

-

The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate (20 mL) and washed with a saturated solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 1,3,5-trisubstituted pyrazole.

Characterization of the synthesized compounds is performed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12]

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: The cells are then treated with various concentrations of the phenylpyrazole derivatives (typically ranging from 0.01 to 100 µM) and incubated for another 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Antimicrobial Susceptibility Testing: Agar Disk Diffusion Method

The agar disk diffusion method is a widely used technique to determine the susceptibility of bacteria to antimicrobial agents.[13][14]

Protocol:

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared.

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.

-

Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test phenylpyrazole derivative and placed on the surface of the agar.

-